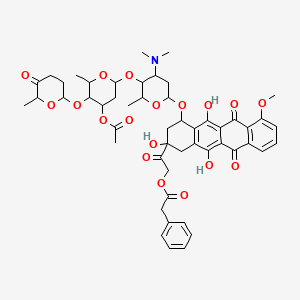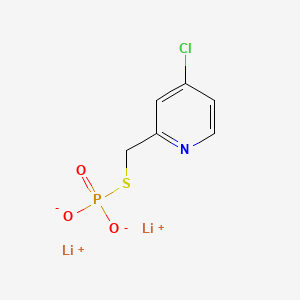
Phosphorothioic acid, S-(4-chloro-2-pyridinylmethyl) ester, dilithium salt, monohydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorothioic acid, S-(4-chloro-2-pyridinylmethyl) ester, dilithium salt, monohydrate is a chemical compound that belongs to the class of organophosphorus compounds. These compounds are known for their diverse applications in various fields, including agriculture, medicine, and industry. The compound is characterized by the presence of phosphorus and sulfur atoms bonded together, which imparts unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphorothioic acid, S-(4-chloro-2-pyridinylmethyl) ester, dilithium salt, monohydrate typically involves the formation of a P-S bond from a phosphorus reagent and a sulfur reagentThe reaction conditions often require the use of a base to neutralize the acidic by-products and to drive the reaction to completion .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as transition metals, can enhance the reaction rate and selectivity. Additionally, purification steps, including crystallization and filtration, are employed to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Phosphorothioic acid, S-(4-chloro-2-pyridinylmethyl) ester, dilithium salt, monohydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or phosphines.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with lithium aluminum hydride can produce thiols.
Aplicaciones Científicas De Investigación
Phosphorothioic acid, S-(4-chloro-2-pyridinylmethyl) ester, dilithium salt, monohydrate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of P-S bonds.
Biology: The compound is studied for its potential as an enzyme inhibitor, which can be useful in understanding biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving dysregulated enzyme activity.
Mecanismo De Acción
The mechanism of action of phosphorothioic acid, S-(4-chloro-2-pyridinylmethyl) ester, dilithium salt, monohydrate involves the inhibition of specific enzymes. The compound binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. This inhibition can disrupt various biological pathways, leading to the desired therapeutic or pesticidal effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other organophosphorus compounds such as:
Profenofos: An organophosphate insecticide with a similar mechanism of action.
Parathion: Another organophosphate compound used as a pesticide.
Uniqueness
Phosphorothioic acid, S-(4-chloro-2-pyridinylmethyl) ester, dilithium salt, monohydrate is unique due to its specific structural features, such as the presence of the pyridinylmethyl group and the dilithium salt form. These features impart distinct chemical properties and reactivity, making it suitable for specific applications in research and industry.
Propiedades
Número CAS |
119417-93-5 |
|---|---|
Fórmula molecular |
C6H5ClLi2NO3PS |
Peso molecular |
251.5 g/mol |
Nombre IUPAC |
dilithium;(4-chloropyridin-2-yl)methylsulfanyl-dioxido-oxo-λ5-phosphane |
InChI |
InChI=1S/C6H7ClNO3PS.2Li/c7-5-1-2-8-6(3-5)4-13-12(9,10)11;;/h1-3H,4H2,(H2,9,10,11);;/q;2*+1/p-2 |
Clave InChI |
VEFYRSKNXKTVNN-UHFFFAOYSA-L |
SMILES canónico |
[Li+].[Li+].C1=CN=C(C=C1Cl)CSP(=O)([O-])[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




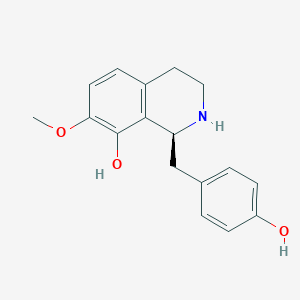

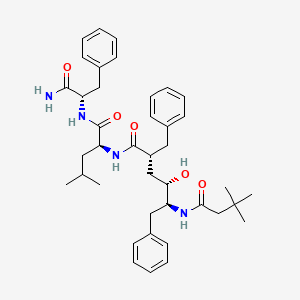
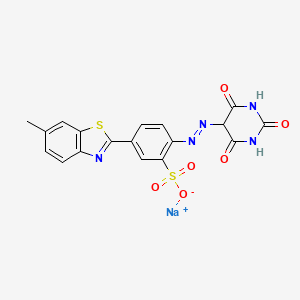
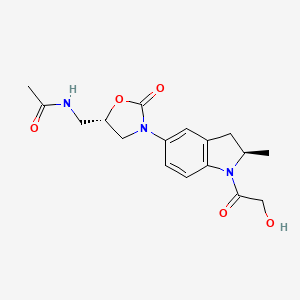
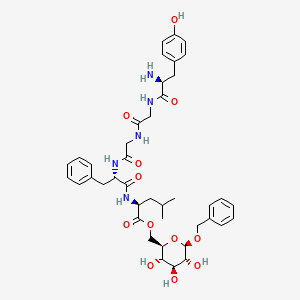
![Sodium;2-[2-[bis[2-(2-hydroxyethoxy)ethyl]amino]ethoxy]ethanol;4-[[1-hydroxy-6-[(7-hydroxy-6-phenyldiazenyl-5-sulfonaphthalen-2-yl)carbamoylamino]-3-sulfonaphthalen-2-yl]diazenyl]benzoic acid](/img/structure/B12780589.png)

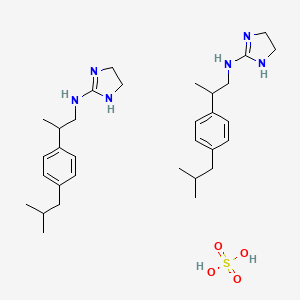

![5-chloro-3-iodo-2H-pyrazolo[3,4-c]pyridazine](/img/structure/B12780605.png)
